molecular formula C10H23N B1517866 2,2,6-Trimethylheptan-3-amine CAS No. 1099683-27-8

2,2,6-Trimethylheptan-3-amine

Cat. No. B1517866
CAS RN: 1099683-27-8
M. Wt: 157.3 g/mol
InChI Key: LJFPUSMWZPOXSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,6-Trimethylheptan-3-amine is a compound used in scientific research for its unique physical and chemical properties. It has a molecular formula of C10H23N and a molecular weight of 157.3 g/mol .


Molecular Structure Analysis

The molecular structure of 2,2,6-Trimethylheptan-3-amine consists of a heptane chain with three methyl groups attached at the 2nd and 6th carbon and an amine group attached at the 3rd carbon .

Scientific Research Applications

Metallogels and Coordination Chemistry

Research in metallogels formed from N,N',N''-tris(4-pyridyl)trimesic amide (TPTA) induced by Fe(III)/Fe(II) ions reveals that such compounds can self-assemble into metallogels through metal-ligand interactions and intermolecular hydrogen bonding. This property suggests potential applications in sensing, drug delivery, and materials science due to their high selectivity, mechanical properties, and thermoreversibility (Zhong et al., 2016).

Catalysis and Biomass Conversion

A study on the catalytic amination of biomass-based alcohols highlighted the importance of amines in the chemical industry, particularly in the synthesis of agrochemicals, pharmaceuticals, and polymers. This research underlines the versatility of amines in catalytic processes, offering a sustainable pathway for producing key industrial intermediates (Pera‐Titus & Shi, 2014).

Environmental Science: Atmospheric Nucleation

The effect of trimethylamine on atmospheric nucleation involving H2SO4 has been studied, revealing that organic amine compounds may significantly influence new particle formation in the atmosphere. This research could have implications for understanding air quality and climate change (Erupe et al., 2010).

Materials Science: Amine-functionalized Silicas

Amine-functionalized colloidal silica has been explored for various applications, including as catalysts and in material synthesis. This area of research demonstrates the utility of amines in modifying surface properties for specific applications, such as adsorption or catalysis (Soto-Cantu et al., 2012).

Polymers and Conservation Materials

The reaction between epoxy derivatives and primary amines leading to solids has been studied for their application in stone conservation. This research highlights the role of amines in developing materials with specific properties for cultural heritage preservation (Cardiano et al., 2005).

properties

IUPAC Name

2,2,6-trimethylheptan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N/c1-8(2)6-7-9(11)10(3,4)5/h8-9H,6-7,11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJFPUSMWZPOXSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,6-Trimethylheptan-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,6-Trimethylheptan-3-amine
Reactant of Route 2
2,2,6-Trimethylheptan-3-amine
Reactant of Route 3
2,2,6-Trimethylheptan-3-amine
Reactant of Route 4
2,2,6-Trimethylheptan-3-amine
Reactant of Route 5
2,2,6-Trimethylheptan-3-amine
Reactant of Route 6
Reactant of Route 6
2,2,6-Trimethylheptan-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.